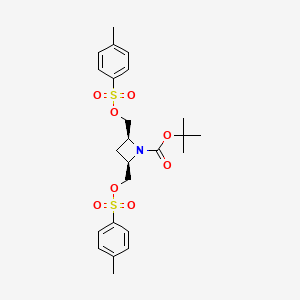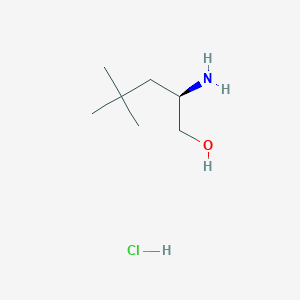![molecular formula C15H14F4O5S B8246065 [8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate](/img/structure/B8246065.png)
[8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including an ethyl group, a fluorine atom, and a methoxymethoxy group attached to a naphthyl ring, along with a trifluoromethanesulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the naphthyl core: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Attachment of the methoxymethoxy group: This can be done via Williamson ether synthesis using methoxymethyl chloride and a suitable base.
Introduction of the trifluoromethanesulfonate group: This is typically achieved through the reaction of the naphthyl derivative with trifluoromethanesulfonic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction reactions: The naphthyl ring can be reduced to a dihydronaphthalene derivative using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products
Substitution: Formation of naphthyl derivatives with different functional groups.
Oxidation: Conversion to carboxylic acids or ketones.
Reduction: Formation of partially hydrogenated naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
[8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is known to be a good leaving group, facilitating nucleophilic substitution reactions. The fluorine atom and methoxymethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [8-Ethyl-7-fluoro-1-naphthyl] trifluoromethanesulfonate
- [8-Ethyl-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate
- [7-Fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate
Uniqueness
The unique combination of the ethyl, fluorine, and methoxymethoxy groups in [8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate distinguishes it from other similar compounds. This specific arrangement of functional groups can result in distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
[8-ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4O5S/c1-3-11-12(16)5-4-9-6-10(23-8-22-2)7-13(14(9)11)24-25(20,21)15(17,18)19/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVADUPIXAXUYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC2=CC(=CC(=C21)OS(=O)(=O)C(F)(F)F)OCOC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole](/img/structure/B8246003.png)

![Methyl 7-hydroxy-5-methylthieno[3,2-B]pyridine-3-carboxylate](/img/structure/B8246017.png)





![3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine](/img/structure/B8246057.png)




